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Compound of Interest

Compound Name: Ethyl 4-Aminophenylacetate

Cat. No.: B177332 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the two-step synthesis of Ethyl 4-
Aminophenylacetate, a valuable intermediate in pharmaceutical and fine chemical synthesis.

The synthesis commences with the esterification of 4-nitrophenylacetic acid to yield ethyl 4-

nitrophenylacetate, followed by the reduction of the nitro group to the corresponding amine.

Reaction Scheme
The overall two-step synthesis is depicted below:

Step 1: Esterification 4-Nitrophenylacetic acid is reacted with ethanol in the presence of a

catalytic amount of sulfuric acid to form ethyl 4-nitrophenylacetate.

Step 2: Reduction The nitro group of ethyl 4-nitrophenylacetate is reduced to an amine using

catalytic hydrogenation with Palladium on carbon (Pd/C) or chemical reduction with iron powder

in an acidic medium.
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Compound Molar Mass ( g/mol ) CAS Number

4-Nitrophenylacetic acid 181.15 104-03-0

Ethanol 46.07 64-17-5

Sulfuric Acid 98.08 7664-93-9

Ethyl 4-nitrophenylacetate 209.20 5445-26-1

10% Palladium on Carbon N/A 7440-05-3

Iron Powder 55.85 7439-89-6

Acetic Acid 60.05 64-19-7

Ethyl 4-aminophenylacetate 179.22 5438-70-0

Table 2: Summary of Reaction Conditions and Expected Yields
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Experimental Protocols
Step 1: Synthesis of Ethyl 4-nitrophenylacetate via
Fischer Esterification
This protocol describes the synthesis of ethyl 4-nitrophenylacetate from 4-nitrophenylacetic

acid using a classic Fischer esterification method.

Materials:

4-Nitrophenylacetic acid

Absolute Ethanol

Concentrated Sulfuric Acid

Saturated Sodium Bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Ethyl acetate

Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel

Beakers and Erlenmeyer flasks

Rotary evaporator

Procedure:

To a 250 mL round-bottom flask, add 4-nitrophenylacetic acid (e.g., 18.1 g, 0.1 mol).
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Add an excess of absolute ethanol (e.g., 100 mL), which acts as both the solvent and a

reagent.

Slowly and carefully add concentrated sulfuric acid (e.g., 2 mL) to the stirred mixture.

Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for

2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography

(TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess ethanol using a rotary evaporator.

Dissolve the residue in ethyl acetate (150 mL) and transfer it to a separatory funnel.

Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate

solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the

crude ethyl 4-nitrophenylacetate. The product can be further purified by recrystallization from

a suitable solvent system like ethanol/water if necessary.

Characterization of Ethyl 4-nitrophenylacetate:

¹H NMR (CDCl₃): δ 8.20 (d, 2H), 7.45 (d, 2H), 4.19 (q, 2H), 3.68 (s, 2H), 1.27 (t, 3H) ppm.

¹³C NMR (CDCl₃): δ 170.5, 147.0, 141.5, 130.5, 123.8, 61.5, 41.2, 14.1 ppm.

Step 2: Synthesis of Ethyl 4-aminophenylacetate
Two effective methods for the reduction of the nitro group are presented below.

This method employs catalytic hydrogenation for a clean and high-yielding reduction.

Materials:

Ethyl 4-nitrophenylacetate
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Methanol

10% Palladium on Carbon (Pd/C)

Hydrogen gas (balloon or cylinder)

Celite®

Filtration apparatus

Round-bottom flask

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve ethyl 4-nitrophenylacetate (e.g., 3.4 g, 16.1 mmol) in

methanol (100 mL).[1]

Degas the solution with an inert gas like argon or nitrogen for 15 minutes.

Carefully add 10% palladium on charcoal (e.g., 700 mg) to the solution.[1]

Stir the mixture at room temperature under a hydrogen atmosphere (a balloon filled with

hydrogen is sufficient for this scale) for 16 hours.[1]

Upon completion of the reaction (monitored by TLC), filter the reaction mixture through a pad

of Celite® to remove the palladium catalyst.

Wash the Celite® pad with methanol (2 x 20 mL).[1]

Combine the filtrates and evaporate the solvent in vacuo using a rotary evaporator to yield

ethyl 4-aminophenylacetate as an oil, which may solidify upon standing.[1] The reported

yield is approximately 96%.[1]

This protocol provides a classic and cost-effective alternative for the nitro group reduction.

Materials:
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Ethyl 4-nitrophenylacetate

Ethanol

Acetic Acid

Iron powder (fine grade)

Celite®

Sodium Bicarbonate or Sodium Hydroxide solution

Ethyl acetate

Filtration apparatus

Round-bottom flask with reflux condenser

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve ethyl 4-nitrophenylacetate (e.g., 1 equivalent) in a mixture

of ethanol and acetic acid (a common ratio is 2:1 v/v).

Add iron powder (e.g., 3-5 equivalents) to the solution in portions to control the initial

exothermic reaction.

Heat the resulting mixture to 100 °C and stir for 2 hours.[2]

After cooling to room temperature, filter the reaction mixture through a pad of Celite® to

remove the iron salts.

Wash the Celite® pad with ethyl acetate.
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Combine the filtrates and carefully neutralize the acetic acid by adding a saturated solution

of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately

8.

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x

volume of the aqueous layer).

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain ethyl 4-aminophenylacetate.

Characterization of Ethyl 4-aminophenylacetate:

¹H NMR (400 MHz, CDCl₃): δ 7.05 (d, 2H), 6.63 (d, 2H), 4.11 (q, 2H), 3.60 (br s, 2H, -NH₂),

3.47 (s, 2H), 1.23 (t, 3H).[1]

¹³C NMR (CDCl₃): δ 172.5, 145.5, 130.0, 125.0, 115.2, 60.6, 40.8, 14.2 ppm.
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Caption: Two-step synthesis of Ethyl 4-Aminophenylacetate.

Experimental Workflow
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Step 1: Esterification

Step 2: Reduction

Mix 4-Nitrophenylacetic acid,
Ethanol, and H₂SO₄

Reflux for 2-4 hours

Workup:
- Evaporate Ethanol
- EtOAc extraction
- NaHCO₃ wash

- Brine wash
- Dry and Evaporate

Ethyl 4-nitrophenylacetate

Dissolve Ethyl
4-nitrophenylacetate

Proceed to Reduction

H₂ / 10% Pd-C
in Methanol

Fe powder
in EtOH/AcOH

Filter through Celite®
and Evaporate

Filter, Neutralize,
Extract, Dry, and Evaporate

Ethyl 4-aminophenylacetate

Click to download full resolution via product page

Caption: Workflow for the synthesis of Ethyl 4-Aminophenylacetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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